molecular formula C24H22FN3O3S B11312055 N-(2-fluorophenyl)-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

N-(2-fluorophenyl)-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

Cat. No.: B11312055
M. Wt: 451.5 g/mol
InChI Key: YVTPTTBWJHZVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzimidazole intermediate with a suitable thiol or disulfide compound.

    Attachment of 2-Fluorophenyl and 2-Methoxyphenoxy Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the fluorine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated for its potential as an anticancer, antiviral, or antimicrobial agent.

    Pharmacology: Studies may focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Materials Science: It could be explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It could act as an agonist or antagonist at specific receptors.

    DNA Interaction: It may interact with DNA to inhibit replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole, mebendazole, and thiabendazole share the benzimidazole core structure.

    Phenylacetamide Derivatives: Compounds like paracetamol (acetaminophen) and phenacetin are examples of phenylacetamide derivatives.

Uniqueness

N-(2-fluorophenyl)-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H22FN3O3S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C24H22FN3O3S/c1-30-21-12-6-7-13-22(21)31-14-15-32-24-27-19-10-4-5-11-20(19)28(24)16-23(29)26-18-9-3-2-8-17(18)25/h2-13H,14-16H2,1H3,(H,26,29)

InChI Key

YVTPTTBWJHZVAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.